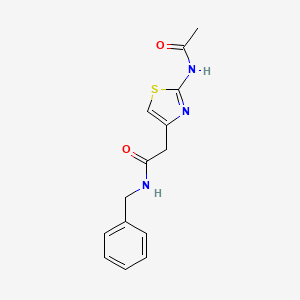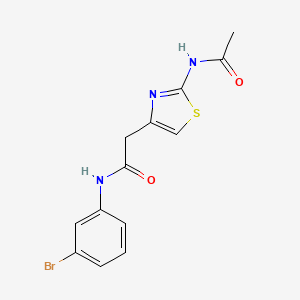![molecular formula C15H15N3O4S B6559372 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide CAS No. 923195-70-4](/img/structure/B6559372.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, also known as “BTA”, is a heterocyclic compound that has been used in various scientific research applications. It is an important synthetic intermediate in the synthesis of many pharmaceuticals and agrochemicals. BTA has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
作用机制
The mechanism of action of BTA is not fully understood. However, it is believed that BTA acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects
BTA has been studied for its biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and anti-inflammatory properties. It has also been shown to have the ability to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine. This increase in acetylcholine can lead to an increase in cognitive function, improved memory, and improved motor skills. Additionally, BTA has been shown to have the potential to reduce the risk of certain neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
实验室实验的优点和局限性
The use of BTA in laboratory experiments has several advantages. It is a relatively stable compound and is not easily degraded. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments. BTA is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is not water soluble, which can limit its use in certain experiments.
未来方向
The potential future directions for BTA include further research into its biochemical and physiological effects. Additionally, further research into its mechanism of action and its potential applications in the synthesis of novel materials could be beneficial. Additionally, further research into its potential therapeutic applications, such as its potential to reduce the risk of certain neurological disorders, could be beneficial. Finally, further research into the synthesis methods of BTA and its potential to be used in the synthesis of other compounds could be beneficial.
合成方法
BTA can be synthesized through a variety of methods, including the reaction of 2-acetamido-1,3-thiazol-4-yl acetate with 5-methyl-2H-1,3-benzodioxole. This reaction involves the formation of a cyclic imine intermediate, which is then hydrolyzed to form BTA. Other methods of synthesis include the reaction of 2-acetamido-1,3-thiazol-4-yl acetate with 5-methyl-2H-1,3-benzodioxole, the reaction of 5-methyl-2H-1,3-benzodioxole with ethyl acetoacetate, and the reaction of 5-methyl-2H-1,3-benzodioxole with ethyl acetoacetate and acetic anhydride.
科学研究应用
BTA has been studied for its potential applications in scientific research. It has been used in the synthesis of various pharmaceuticals and agrochemicals, including antifungal and antibacterial drugs. BTA has also been used in the synthesis of novel compounds with potential therapeutic applications, such as inhibitors of the enzyme acetylcholinesterase. Additionally, BTA has been studied for its potential applications in the synthesis of novel materials, such as nanomaterials and polymers.
属性
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-9(19)17-15-18-11(7-23-15)5-14(20)16-6-10-2-3-12-13(4-10)22-8-21-12/h2-4,7H,5-6,8H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHUABZFQJSWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6559289.png)
![N-(4-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6559301.png)
![N-[4-({3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}sulfonyl)phenyl]acetamide](/img/structure/B6559311.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6559318.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6559322.png)
![N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6559341.png)
![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6559348.png)
![N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6559349.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide](/img/structure/B6559358.png)
![N-[(2,6-difluorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide](/img/structure/B6559379.png)



![N-(4-acetylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6559391.png)